Tri(octan-3-yl)borane
Description
Tri(octan-3-yl)borane is a trialkylborane with three branched octan-3-yl groups attached to a central boron atom. The octan-3-yl substituents introduce significant steric bulk, which influences the compound’s reactivity, stability, and Lewis acidity. Trialkylboranes like this are typically synthesized via the reaction of boron halides (e.g., BCl₃) with Grignard reagents or organolithium compounds derived from octan-3-yl halides . The branched alkyl chains enhance stability against hydrolysis and oxidation compared to less hindered trialkylboranes, though they remain sensitive to air and moisture. Applications may include hydroboration reactions, radical initiators, or as precursors in organic synthesis, where controlled reactivity is advantageous.
Properties
CAS No. |
62594-02-9 |
|---|---|
Molecular Formula |
C24H51B |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
tri(octan-3-yl)borane |
InChI |
InChI=1S/C24H51B/c1-7-13-16-19-22(10-4)25(23(11-5)20-17-14-8-2)24(12-6)21-18-15-9-3/h22-24H,7-21H2,1-6H3 |
InChI Key |
HMEDJRXBJNYMFP-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC)CCCCC)(C(CC)CCCCC)C(CC)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri(octan-3-yl)borane typically involves the reaction of boron trihalides with octan-3-yl lithium or octan-3-yl magnesium halides. The general reaction can be represented as follows:
BCl3+3RLi→B(R)3+3LiCl
where (R) represents the octan-3-yl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron trihalide. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where boron trihalides and octan-3-yl reagents are fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as fractional distillation.
Chemical Reactions Analysis
Types of Reactions
Tri(octan-3-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The octan-3-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the octan-3-yl groups.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Reduced boron compounds.
Substitution: Halogenated boron compounds.
Scientific Research Applications
Tri(octan-3-yl)borane has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: Organoboron compounds are being explored for their potential use in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing to investigate the potential therapeutic applications of organoboron compounds in treating diseases such as cancer.
Industry: this compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which tri(octan-3-yl)borane exerts its effects is primarily through its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property makes this compound an effective catalyst in various chemical reactions, including hydroboration and polymerization. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Data Tables
Table 1. Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| This compound | ~356.4 | >200 (est.) | Organic solvents |
| Triethylborane | 97.99 | 95 | THF, ethers |
| Triphenylborane | 244.14 | 360 (dec.) | Aromatic solvents |
Table 2. Lewis Acidity (Gutmann-Beckett Method)
| Compound | AN (Acceptor Number) |
|---|---|
| This compound | ~50 (estimated) |
| Triethylborane | 63 |
| Triphenylborane | 78 |
| B(C₆F₅)₃ | 90 |
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